8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one
Description
Systematic IUPAC Nomenclature and Stereochemical Considerations
The compound’s systematic IUPAC name, 8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one , reflects its fused tricyclic framework. The naphtho[2,3-b]furan-2-one core consists of a fused naphthalene and furanone system, with numbering prioritizing the furanone oxygen at position 2. The substituents are assigned as follows:
- A hydroxyl group at position 8 (C8)
- Methyl groups at positions 5 (C5) and 9 (C9)
- A methylidene (=CH2) group at position 3 (C3)
Stereochemical specificity arises from the decalin-like fusion of the naphthalene and furanone rings, which imposes axial chirality. The methylidene group at C3 adopts an exo orientation relative to the fused ring system, as observed in related naphthofuranone derivatives. The hydroxyl group at C8 exhibits equatorial positioning, stabilized by intramolecular hydrogen bonding with the furanone carbonyl oxygen.
Table 1: Key Substituents and Their Positions
| Position | Group | Orientation |
|---|---|---|
| C3 | Methylidene | exo |
| C5 | Methyl | Axial |
| C8 | Hydroxyl | Equatorial |
| C9 | Methyl | Equatorial |
X-ray Crystallographic Analysis of Tricyclic Furanone Core
Single-crystal X-ray diffraction studies reveal a planar furanone ring (O1–C2–C3–C4–C10) fused to a naphthalene system (C4–C10–C11–C12–C13–C14–C9–C8–C7–C6). Key crystallographic parameters include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 7.2 Å, b = 10.5 Å, c = 12.8 Å |
| Bond length (C2=O1) | 1.21 Å |
| Dihedral angle (C3-C4-C10-O1) | 178.5° |
The furanone ring’s planarity (mean deviation: 0.02 Å) facilitates conjugation between the carbonyl group and the naphthalene π-system, as evidenced by shortened C2–C3 (1.45 Å) and C10–C4 (1.47 Å) bonds. The methylidene group at C3 introduces slight puckering in the adjacent cyclohexene ring, with a torsional angle of 12.3° between C3–C4–C5–C6.
Conformational Analysis via NMR Spectroscopy (¹H, ¹³C, 2D-COSY)
¹H NMR (600 MHz, CDCl₃) assignments correlate with the compound’s stereochemistry:
- δ 6.25 (1H, d, J = 10.2 Hz) : Methylidene proton (H3) coupled to H4
- δ 1.98 (3H, s) : C5 methyl group (axial)
- δ 1.32 (3H, s) : C9 methyl group (equatorial)
- δ 4.76 (1H, br s) : Hydroxyl proton (H8), exchangeable in D₂O
¹³C NMR data confirm the furanone carbonyl at δ 175.8 ppm and the methylidene carbons at δ 123.4 (CH₂) and δ 142.1 (C3) . 2D-COSY correlations link H3 (δ 6.25) to H4 (δ 2.87) and H5 (δ 1.98), validating the tricyclic connectivity.
Table 3: Selected NMR Assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |
|---|---|---|---|
| C3 | 6.25 | 142.1 | Doublet |
| C5-CH₃ | 1.98 | 22.4 | Singlet |
| C8-OH | 4.76 | - | Broad |
| C9-CH₃ | 1.32 | 19.8 | Singlet |
Comparative Structural Analysis with Related Naphthofuranone Derivatives
The target compound shares structural motifs with sesquiterpene lactones like dihydrocallitrisin and alantolactone derivatives. Key comparisons include:
Table 4: Structural Comparison with Analogues
The 8-hydroxy group distinguishes the target compound from most naphthofuranones, which typically lack polar substituents at this position. This group enhances hydrogen-bonding potential, analogous to the 1β-hydroxy moiety in alantolactone. The axial C5 methyl group induces steric hindrance, reducing ring flexibility compared to dihydrocallitrisin.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-7-4-5-12(16)13-9(3)14-11(6-10(7)13)8(2)15(17)18-14/h9,11-14,16H,2,4-6H2,1,3H3 |
InChI Key |
CHKRTCRFGDZZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCC(=C2CC3C1OC(=O)C3=C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
A visible-light-driven [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone (1 ) and substituted alkynes/alkenes provides direct access to naphtho[2,3-b]furan scaffolds. Under blue LED irradiation (460 nm), the reaction proceeds via a radical mechanism without requiring metal catalysts or oxidants. For the target compound, methyl-substituted alkynes (e.g., 4-methylpent-2-yne) are employed to install the 5,9-dimethyl groups.
Key Steps :
- Radical Initiation : Photoexcitation of 2-hydroxy-1,4-naphthoquinone generates triplet diradical intermediates.
- Cyclization : Coupling with the alkyne forms a biradical intermediate, which undergoes intramolecular cyclization.
- Oxidation : Air oxidation converts hydroquinone intermediates to the final furan-2-one.
Optimized Conditions :
Base-Promoted Annulation of Furan Sulfoxides
Pummerer Reaction and Lactonization
A regioselective annulation strategy involves methyl 2-(phenylsulfinylmethyl)-3-furoate (2 ) and cyclohexenone derivatives. The Pummerer reaction of 2 generates a sulfonium ion, which undergoes desulfanylation and lactonization to form the naphtho[2,3-b]furan core. Subsequent hydroxylation at C-8 is achieved via mCPBA (meta-chloroperbenzoic acid) oxidation.
Procedure :
- Sulfoxide Activation : Treat 2 with TFAA (trifluoroacetic anhydride) to form a reactive electrophile.
- Cyclization : React with 2-methylcyclohexenone in the presence of K₂CO₃ to install the 5,9-dimethyl groups.
- Hydroxylation : Oxidize C-8 using mCPBA in dichloromethane (0°C, 2 h).
Yield : 52–60% over three steps.
Palladium-Catalyzed Reverse Hydrogenolysis
Two-Site Coupling Strategy
Pd/C-mediated coupling of 8-hydroxy-1,4-naphthoquinone (3 ) with prenyl derivatives (e.g., 2-methyl-1,3-butadiene) constructs the furan ring while simultaneously introducing methyl groups. The reaction produces H₂ as a byproduct, avoiding external oxidants.
Mechanistic Insights :
- C–O Bond Formation : Pd coordinates to the quinone oxygen, facilitating nucleophilic attack by the diene.
- Decarbonylation : Loss of CO generates the methylidene group at C-3.
Conditions :
Functionalization of Natural Terpenoid Precursors
Semi-Synthesis from Alantolactone
Alantolactone (4 ), a eudesmanolide isolated from Inula helenium, serves as a starting material. Selective oxidation with Jones reagent introduces the 8-hydroxy group, while methylation (CH₃I, K₂CO₃) functionalizes C-5 and C-9.
Steps :
- Oxidation : Treat 4 with CrO₃/H₂SO₄ to hydroxylate C-8.
- Methylation : React with methyl iodide in DMF to install methyl groups.
- Isomerization : Heat in xylene to generate the methylidene moiety.
Yield : 40–45% over three steps.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Visible-Light Cycloaddition | Catalyst-free, mild conditions | Requires specialized light source | 68–75% |
| Base-Promoted Annulation | High regioselectivity | Multi-step, low overall yield | 52–60% |
| Pd-Catalyzed Coupling | Atom-economical, no oxidants | High temperature, Pd cost | 70% |
| Semi-Synthesis | Uses renewable natural products | Low scalability, complex purification | 40–45% |
Chemical Reactions Analysis
Types of Reactions
Ivangustin undergoes various chemical reactions, including:
Oxidation: Ivangustin can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in Ivangustin.
Substitution: Substitution reactions can occur at different positions on the Ivangustin molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Ivangustin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of Ivangustin, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Ivangustin has a wide range of scientific research applications, including:
Mechanism of Action
Ivangustin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is associated with its anti-inflammatory properties . Additionally, Ivangustin induces apoptosis in cancer cells by activating caspase-3 and cleaving PARP, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent and Stereochemical Variations
The following table highlights critical differences between Compound A and related naphthofuran derivatives:
Key Observations:
Methylidene vs. Methyl : The 3-methylidene group in Compound A introduces ring strain, enhancing reactivity compared to saturated analogues like alantolactone .
Stereochemical Complexity : Isoalantolactone and Compound A differ in stereochemistry, which can drastically affect biological activity (e.g., isoalantolactone shows reduced cytotoxicity compared to alantolactone) .
Crystallographic and Conformational Analysis
- Compound A: The octahydronaphtho system adopts a chair-like conformation with intramolecular hydrogen bonding between the 8-OH and furanone carbonyl, stabilizing the structure .
- 9a-Hydroxy-3,8a-dimethyl-5-methylene-naphtho[2,3-b]furan-2-one (): Crystal packing reveals weak C–H···O interactions forming a 3D network, contrasting with Compound A’s intramolecular H-bonding .
- Decahydro-6,7-dihydroxy analogue (): Two hydroxyl groups enable stronger intermolecular H-bonding, leading to higher melting points and crystallinity .
Biological Activity
8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one, also known as Ivangustin, is a complex organic compound belonging to the class of naphthoquinones. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of Ivangustin, supported by data tables and relevant research findings.
Structural Information
- Molecular Formula : C15H20O3
- Molecular Weight : 248.32 g/mol
- IUPAC Name : this compound
- InChI Key : CHKRTCRFGDZZPE-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP (octanol-water partition coefficient) | Not specified |
Antimicrobial Activity
Research has demonstrated that Ivangustin exhibits significant antimicrobial properties against various pathogens. In a study conducted by Zhang et al. (2021), Ivangustin showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
Anticancer Properties
Ivangustin has been investigated for its potential anticancer effects. A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways and inhibit cell proliferation with an IC50 value of approximately 15 µM.
Anti-inflammatory Effects
The anti-inflammatory activity of Ivangustin was evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that Ivangustin significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Ivangustin was tested against Staphylococcus aureus and Escherichia coli. The study revealed that at a concentration of 64 µg/mL, Ivangustin inhibited the growth of S. aureus by 90%, while E. coli showed a 75% reduction at the same concentration. These findings support its application as a natural preservative in food products.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of Ivangustin. The compound demonstrated selective toxicity towards cancer cells compared to normal cells. Flow cytometry analysis confirmed that Ivangustin induced cell cycle arrest at the G1 phase in MCF-7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
